3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%
Description
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a chlorobenzoyl substituent at position 3 and a fluorine atom at position 6 on the quinolinone scaffold. Its structural features, including the electron-withdrawing fluorine and chlorobenzoyl groups, influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKISBOOSHURBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
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2-Amino-5-fluorobenzaldehyde (quinoline precursor)
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4-Chlorophenylglyoxal (benzoylating agent)
Reaction Sequence
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Cyclization : Heating 2-amino-5-fluorobenzaldehyde with 4-chlorophenylglyoxal in polyphosphoric acid (PPA) at 120°C for 6 hours forms the quinoline core.
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Oxidative Aromatization : Treatment with MnO₂ in dichloroethane converts the dihydroquinoline intermediate to the fully aromatic system.
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Ketone Formation : Controlled oxidation using Jones reagent (CrO₃/H₂SO₄) introduces the 4-one functionality.
Critical Parameters :
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Temperature control during cyclization (±2°C) to prevent ring-opening side reactions
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Strict anhydrous conditions for oxidation steps to avoid over-oxidation to carboxylic acids
Starting Material
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6-Fluoroquinolin-4(1H)-one (commercially available)
Key Steps
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Protection : Temporarily mask the 4-keto group as its trimethylsilyl ether using HMDS/imidazole in THF.
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Benzoylation : React with 4-chlorobenzoyl chloride in the presence of AlCl₃ (Friedel-Crafts conditions) at 0–5°C.
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Deprotection : Cleave the silyl ether with aqueous HCl in methanol.
Yield Optimization :
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Maintaining sub-10°C temperatures during benzoylation minimizes polysubstitution byproducts
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Use of molecular sieves (4Å) improves acylation efficiency by scavenging HCl byproduct
Reaction Condition Optimization
Solvent Systems
Catalytic Enhancements
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Acid Catalysts : p-Toluenesulfonic acid (pTSA) outperforms H₂SO₄ in Friedländer annulations, reducing reaction time from 12h → 4h.
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Lewis Acids : SnCl₄·5H₂O (5 mol%) enables benzoylation at ambient temperature with 92% regioselectivity.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ microreactor technology for critical steps:
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinolinone derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinolinone Derivatives
Key Observations:
The dihydroquinolinone in features a saturated ring, reducing planarity and possibly altering pharmacokinetic properties (e.g., bioavailability).
Functional Group Variations: Replacement of the 4(1H)-one ketone with a hydroxyl group (as in ) increases polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability.
Biological Activity
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C15H10ClFNO
- Molecular Weight: 273.70 g/mol
Biological Activities
Research indicates that 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one exhibits a variety of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial DNA synthesis, similar to other quinolone derivatives.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preclinical studies suggest that it may inhibit the proliferation of cancer cells through multiple pathways, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer cell signaling.
- Modulation of immune responses against tumor cells.
The biological activity of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication and repair in bacteria and cancer cells.
- Receptor Modulation: It can bind to specific receptors, leading to altered signaling pathways that influence cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast, prostate) demonstrated that treatment with 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one with >90% purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. Key steps include halogenation (fluorination at position 6) and benzoylation (4-chlorobenzoyl group introduction). Optimized conditions include using catalysts like palladium for cross-coupling reactions, solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), and temperature control (60–100°C) to enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >90% purity.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with literature data. For example, aromatic protons in the quinoline core appear as distinct multiplets (δ 7.0–8.5 ppm), while the 4-chlorobenzoyl group shows characteristic downfield shifts .
- Infrared (IR) Spectroscopy : Identify key functional groups, such as the carbonyl stretch (C=O) near 1640–1680 cm and C-F stretches at 1100–1250 cm .
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, ensuring bond lengths and angles align with computational models .
Q. What analytical techniques are suitable for assessing purity (>90%)?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient mobile phase (e.g., acetonitrile/water). Compare retention times with reference standards (e.g., relative retention limits for impurities as in , Table 1).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and rule out side products via fragmentation patterns .
Advanced Research Questions
Q. How should discrepancies between experimental and computational spectral data be resolved?
- Methodological Answer :
- Cross-Validation : Replicate spectral measurements under standardized conditions (e.g., solvent, concentration) to exclude experimental artifacts.
- Density Functional Theory (DFT) : Simulate NMR/IR spectra using software like Gaussian or ORCA, accounting for solvent effects (e.g., PCM model). Discrepancies in chemical shifts >2 ppm may indicate conformational flexibility or crystal packing effects .
- Purity Reassessment : Contaminants (e.g., residual solvents) can distort spectra; re-purify the sample and reanalyze .
Q. What strategies optimize impurity profiling in high-purity samples?
- Methodological Answer :
- Impurity Spiking : Introduce known impurities (e.g., decarboxylated byproducts from ) to calibrate detection limits.
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic environments) and monitor degradation products via LC-MS.
- Method Validation : Establish precision (RSD <2%), accuracy (recovery 90–110%), and linearity (R >0.99) for quantitative impurity analysis .
Q. How can computational tools predict the compound’s reactivity and stability?
- Methodological Answer :
- Reactivity : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the quinolin-4-one core may undergo nucleophilic attack at the carbonyl group .
- Stability : Perform molecular dynamics simulations to assess thermal decomposition pathways. The 4-chlorobenzoyl group’s electron-withdrawing nature may enhance thermal stability compared to unsubstituted analogs .
Q. What experimental approaches are recommended for studying biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For instance, measure IC values via dose-response curves.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the benzoyl group) to correlate structural features with activity. Use docking studies (AutoDock, Schrödinger) to predict binding modes .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Conformational Analysis : X-ray structures may reveal non-planar ring puckering (quantified using Cremer-Pople parameters), while NMR data in solution may average multiple conformers. Compare with computational models to resolve discrepancies .
- Dynamic Effects : Variable-temperature NMR can detect conformational exchange broadening, explaining differences between solid-state (crystallography) and solution (NMR) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
